![molecular formula C20H17ClN4O4S B2443066 N1-benzyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899994-52-6](/img/structure/B2443066.png)
N1-benzyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Overview
Description
N1-benzyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H17ClN4O4S and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality N1-benzyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-benzyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- NB3N Contribution : NB3N crystals have been synthesized and characterized as second-order non-centrosymmetric NLO materials . Their intra-molecular charge transfer interactions and high transmittance make them promising candidates for NLO devices.
- Single-Crystal XRD Analysis : Researchers have used single-crystal X-ray diffraction (XRD) to predict the crystallographic properties of NB3N crystals. This analysis provides essential information on basic cell parameters, structures, and space groups .
- Monoclinic Crystal System : NB3N crystals belong to the monoclinic crystal system with the P21 space group .
- Material Behavior : Researchers have ascertained the stability and behavior of NB3N crystals under various conditions. These properties are crucial for practical applications .
Nonlinear Optical Materials (NLO)
Crystallographic Properties
UV-Visible Spectral Analysis
Laser, Electrical, Thermal, and Mechanical Stability
Second-Harmonic Generation (SHG) Efficiency
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit erk, a key protein in the ras/raf/mek/erk signal transduction pathway . This pathway is implicated in a variety of human cancers .
Mode of Action
It’s known that erk inhibitors typically work by binding to the protein and preventing it from participating in the signal transduction pathway . This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
The Ras/Raf/MEK/ERK signal transduction pathway is the primary biochemical pathway affected by this compound . This pathway is crucial for cell proliferation and survival. Inhibition of this pathway can lead to the suppression of tumor growth .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical to consider in drug development .
Result of Action
The result of the compound’s action would likely be the inhibition of the Ras/Raf/MEK/ERK pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells . This could potentially result in the suppression of tumor growth .
properties
IUPAC Name |
N-benzyl-N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c21-14-7-4-8-15(9-14)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYZUAYNDCBNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
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